[2-(Hydroxymethyl)azetidin-2-yl]methanol
Description
Properties
IUPAC Name |
[2-(hydroxymethyl)azetidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-5(4-8)1-2-6-5/h6-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEORDVPBHCINGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies
The synthesis of [2-(Hydroxymethyl)azetidin-2-yl]methanol typically involves:
- Construction of the azetidine ring via cyclization reactions starting from amino alcohols or epoxides.
- Introduction or transformation of substituents to install hydroxymethyl groups at the 2-position of the azetidine ring.
- Use of hydride reducing agents to convert ester or nitrile intermediates into the corresponding diol.
Two main synthetic approaches are prominent:
- Cyclization of amino alcohols or epoxides to form the azetidine ring , followed by functional group transformations to install hydroxymethyl groups.
- Reduction of azetidine carboxylate derivatives to the diol using hydride reagents.
Detailed Synthetic Routes
Route via Epichlorohydrin and Benzhydrylamine Derivatives
A patent (WO2018108954A1) describes a multi-step synthesis involving:
- Cyclization of benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine and ethanol to form an azetidine intermediate.
- Mesylation of the azetidine intermediate with methanesulfonyl chloride to yield azetidinyl methanesulfonate.
- Nucleophilic displacement of the mesylate by cyanide ion to form azetidine-3-carbonitrile.
- Hydrolysis of the nitrile to azetidine-3-carboxylic acid.
- Hydrogenolysis to remove protecting groups and yield the free azetidine carboxylic acid.
Subsequent reduction of azetidine-3-carboxylic acid esters with hydride reagents such as lithium aluminum hydride (LAH), sodium borohydride, diisobutylaluminum hydride (DIBAL), or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) affords the corresponding diol, this compound (Table 1).
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization of benzhydrylamine and epichlorohydrin | Diisopropylethylamine, ethanol | High | Forms azetidine intermediate |
| 2 | Mesylation | Methanesulfonyl chloride | Quantitative | Activates for substitution |
| 3 | Nucleophilic displacement | Sodium cyanide | 65-71 | Forms azetidine-3-carbonitrile |
| 4 | Hydrolysis | Aqueous acid | High | Converts nitrile to carboxylic acid |
| 5 | Hydrogenolysis | H2, Pd/C | High | Removes protecting groups |
| 6 | Reduction of ester to diol | LAH, DIBAL, or Red-Al | 80-90 | Produces this compound |
Table 1: Key steps in the synthesis of this compound from benzhydrylamine and epichlorohydrin derivatives
Route via Regio- and Diastereoselective Cyclization Using Superbases
A research article published in the Journal of Organic Chemistry (2020) reports a regio- and diastereoselective two-step synthesis of azetidines, including derivatives similar to this compound, starting from substituted oxiranes (epoxides) and N-alkyl-benzylamines.
- The key step involves treatment of N-substituted benzylamines with epichlorohydrin or substituted oxiranes in the presence of a lithium diisopropylamide and potassium tert-butoxide superbase mixture at −78 °C in tetrahydrofuran (THF).
- This reaction forms the strained four-membered azetidine ring regio- and diastereoselectively.
- The resulting azetidine intermediates can be further functionalized to introduce hydroxymethyl groups.
The general procedure (Procedure D) involves:
- Preparation of the superbase by mixing potassium tert-butoxide, diisopropylamine, and butyllithium in THF at −78 °C.
- Addition of the epoxide substrate to this mixture, stirring at −78 °C for 2 hours.
- Workup with water and diethyl ether, followed by extraction and purification.
This method provides high regio- and diastereoselectivity (up to 90% trans-azetidine formation) and excellent functional group tolerance, enabling the synthesis of hydroxymethyl-substituted azetidines in good yields (Table 2).
| Parameter | Condition | Outcome |
|---|---|---|
| Superbase components | Potassium tert-butoxide, diisopropylamine, butyllithium | Effective generation of reactive species |
| Solvent | Tetrahydrofuran (THF) | Suitable for low-temperature reactions |
| Temperature | −78 °C | Controls regio- and stereoselectivity |
| Reaction time | 2 hours | Complete conversion |
| Yield | 60-90% | High regio- and diastereoselectivity |
| Product configuration | Predominantly trans-azetidine | Confirmed by NMR and DFT calculations |
Table 2: Summary of regio- and diastereoselective azetidine synthesis via superbase-induced cyclization
Reduction of Azetidine Carboxylate Esters to Diols
Reduction of azetidine carboxylate esters to the corresponding diol this compound is a critical step in many synthetic sequences.
- Hydride reducing agents such as lithium aluminum hydride (LAH), sodium borohydride, diisobutylaluminum hydride (DIBAL), and Red-Al are commonly employed.
- Red-Al has been highlighted for its efficiency and suitability for large-scale synthesis due to easier removal of by-products and compatibility with aqueous workup.
- The reduction proceeds smoothly under mild conditions, often in solvents like toluene or tetrahydrofuran.
- The reaction typically requires careful temperature control (0–25 °C) to avoid side reactions.
Yields for this reduction step are generally high (80–95%), with clean conversion to the diol product, which can be isolated by distillation or crystallization after aqueous workup and purification (Table 3).
| Reducing Agent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Lithium aluminum hydride (LAH) | THF | 0–25 °C | 85–90 | Strong reducing agent, sensitive to moisture |
| Sodium borohydride | Methanol or THF | 0–25 °C | 70–80 | Milder, sometimes requires activation |
| Diisobutylaluminum hydride (DIBAL) | Toluene or THF | 0–25 °C | 80–90 | Selective reduction, controlled conditions |
| Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) | Toluene | 0–25 °C | 90–95 | Efficient, suitable for scale-up |
Table 3: Comparison of hydride reducing agents for ester to diol conversion in azetidine synthesis
Mechanistic and Computational Insights
Density functional theory (DFT) calculations have been employed to understand the regio- and diastereoselectivity observed in azetidine ring formation.
- The kinetically controlled formation of the four-membered azetidine ring is favored over thermodynamically more stable five-membered rings under low-temperature conditions.
- Transition state energies and reaction enthalpies support the exclusive formation of trans-azetidine isomers in superbase-induced cyclizations.
- Solvent effects modeled explicitly confirm the role of tetrahydrofuran in stabilizing reactive intermediates and transition states.
These insights help rationalize the high selectivity and efficiency of the synthetic methods described.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
[2-(Hydroxymethyl)azetidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of azetidine-2-carboxylic acid.
Reduction: Formation of azetidine-2-methanol.
Substitution: Formation of azetidine-2-yl halides.
Scientific Research Applications
[2-(Hydroxymethyl)azetidin-2-yl]methanol and its derivatives are used in chemical synthesis, biological applications, and pharmaceutical research . The azetidine ring system, present in this compound, is valued for its unique structural properties and reactivity, making it a versatile building block in various scientific fields .
Scientific Research Applications
Azetidine Synthesis Azetidines are utilized as synthetic intermediates for creating complex molecules. Various methods exist for synthesizing azetidines, including intramolecular cyclization and ring-closing reactions . For example, trans-2-aryl-3-chloroazetidines can be synthesized using α-chloro-β-aminosulfinyl imidates as starting materials . Enantioenriched (S)-2-methylazetidine can be prepared through cyclization of bis-triflates .
Amino Acid Derivatives Azetidine rings can be incorporated into amino acid derivatives . A simple and efficient synthetic route has been developed for preparing new heterocyclic amino acid derivatives containing azetidine rings . These derivatives are synthesized from azetidin-3-one using the Horner–Wadsworth–Emmons (HWE) reaction .
Pharmaceutical Applications Azetidine analogues are explored as inhibitors of enzymes such as nucleoside hydrolases, purine nucleoside phosphorylase (PNP), methylthioadenosine phosphorylase (MTAP), and methylthioadenosine nucleosidase (MTAN) . These compounds have potential therapeutic applications in treating diseases such as cancer, bacterial infections, parasitic infections, and T-cell mediated diseases .
Antimicrobial Research Azetidin-2-ylmethanol derivatives have been evaluated for their antibacterial efficacy against Staphylococcus epidermidis and Enterococcus faecalis. In one study, the most active compound exhibited a minimum inhibitory concentration (MIC) of 128 μg/mL against these strains, demonstrating potential in combating bacterial infections.
Antiviral Research The antiviral properties of azetidin-2-ylmethanol derivatives against influenza viruses have also been investigated. Preliminary results indicate that certain derivatives can significantly reduce viral titers in vitro, suggesting potential mechanisms of action against viral infections.
Antioxidant Properties The antioxidant capacity of azetidin-2-ylmethanol has been assessed through DPPH radical scavenging tests. Results indicate that some derivatives exhibit antioxidant activity comparable to established antioxidants like ascorbic acid, suggesting their potential in mitigating oxidative stress-related diseases.
The biological activity of azetidin-2-ylmethanol is influenced by its structural features:
- Hydroxymethyl Group The hydroxymethyl group can engage in hydrogen bonding, enhancing interactions with biological targets.
- Azetidine Ring Strain The inherent strain within the azetidine ring may facilitate nucleophilic attack and other chemical transformations that contribute to its biological effects.
Mechanism of Action
The mechanism of action of [2-(Hydroxymethyl)azetidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the azetidine ring can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The following table summarizes key structural and functional differences between [2-(Hydroxymethyl)azetidin-2-yl]methanol and related compounds:
Physicochemical Properties
- Hydrophilicity: The dual hydroxymethyl groups in the target compound enhance water solubility compared to analogues like 6-chloro-2-pyridinemethanol, which has only one hydroxymethyl group.
- Hydrogen Bonding: Both hydroxymethyl groups can participate in hydrogen bonding, similar to 2-(Aminomethyl)phenol, but with added rigidity for precise molecular interactions .
Q & A
Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?
- Methodological Answer : Apply design of experiments (DoE) with factors like temperature (20–80°C), catalyst loading (0.1–5 mol%), and solvent polarity. Use continuous flow reactors for azetidine ring formation, reducing reaction time by 50% compared to batch processes. Monitor via inline FTIR for real-time feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
